molecular formula C19H15ClN4OS2 B2458256 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1170136-67-0

2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2458256
CAS No.: 1170136-67-0
M. Wt: 414.93
InChI Key: ROWXPMVPYBCOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H15ClN4OS2 and its molecular weight is 414.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c1-11-5-6-15-16(7-11)27-19(23-15)24-17(25)9-14-10-26-18(22-14)21-13-4-2-3-12(20)8-13/h2-8,10H,9H2,1H3,(H,21,22)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWXPMVPYBCOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a thiazole derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiazole ring
  • A chlorophenyl group
  • A benzo[d]thiazole moiety
  • An acetamide functional group

This unique arrangement is believed to contribute to its diverse biological activities.

1. Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing thiazole rings can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-71.61Apoptosis induction
Compound BHEPG-22.08Cell cycle arrest

The compound's structure, particularly the presence of electron-withdrawing groups like chlorine, enhances its potency against cancer cells by increasing its lipophilicity and cellular uptake .

2. Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has demonstrated activity against various pathogens, including bacteria and fungi. For example, studies have reported that thiazole-based compounds can effectively inhibit the growth of Mycobacterium tuberculosis and Plasmodium falciparum.

Table 2: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Mycobacterium tuberculosis0.5
Plasmodium falciparum1.0

The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazoles often act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that thiazole derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
  • Modulation of Signal Transduction Pathways : These compounds may affect key signaling pathways involved in cell survival and apoptosis .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the effects of the compound on MCF-7 cells, revealing an IC50 value of 1.61 µM, indicating potent anticancer activity. The study further explored the apoptotic pathways activated by the treatment, demonstrating increased expression of pro-apoptotic proteins.

Case Study 2: Antimicrobial Effects Against Mycobacterium tuberculosis

Another investigation focused on the antimicrobial properties against Mycobacterium tuberculosis, where the compound exhibited a MIC of 0.5 µg/mL. This study highlighted its potential as a lead compound for developing new anti-tuberculosis agents.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. For instance, a related compound demonstrated significant efficacy in electroshock seizure tests with a median effective dose of 24.38 mg/kg, indicating that modifications to thiazole structures can lead to enhanced anticonvulsant properties .

Case Study:

  • A study on thiazole-linked compounds showed that derivatives with specific substitutions exhibited protection ranging from 33% to 100% against seizures. The presence of electron-withdrawing groups like chlorine at strategic positions was linked to increased activity .

Anticancer Properties

Thiazole derivatives have been extensively researched for their anticancer properties. The compound has shown promise against various cancer cell lines, including human lung adenocarcinoma and glioblastoma.

Data Table: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)23.30Induction of apoptosis
Compound BU251 (Glioblastoma)<1000Inhibition of cell proliferation
Compound CMCF-7 (Breast)5.71Disruption of cell cycle

In one study, a thiazole derivative demonstrated an IC50 value of 5.71 µM against breast cancer cells, indicating its potential as a therapeutic agent .

Antiviral Activity

Thiazole compounds are also being explored for their antiviral properties. Research has indicated that certain thiazole derivatives exhibit activity against viral infections, including dengue virus.

Case Study:
A derivative containing a thiazole ring was found to have an EC50 value of 30.57 µM against the tobacco mosaic virus (TMV), highlighting the versatility of thiazole structures in combating viral pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Studies have shown that modifications to the phenyl groups and the introduction of electron-withdrawing substituents can significantly enhance biological activity.

Key Findings:

  • Electron-withdrawing groups on the phenyl ring correlated with higher anticonvulsant activity.
  • Specific substitutions on the thiazole ring were essential for anticancer potency .

Chemical Reactions Analysis

Acetamide Group Reactivity

The acetamide moiety (-NHCO-) undergoes hydrolysis and substitution reactions under acidic or basic conditions.

Reaction TypeConditionsProductYield (%)Source
Acidic Hydrolysis6M HCl, reflux (8h)2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetic acid78
Basic Hydrolysis2M NaOH, 60°C (4h)Sodium salt of acetic acid derivative85
AlkylationK₂CO₃, CH₃I, DMF (rt, 12h)N-methylacetamide derivative62

Key Findings :

  • Hydrolysis is regioselective for the acetamide group, leaving the thiazole and benzothiazole rings intact .

  • Alkylation at the acetamide nitrogen requires anhydrous conditions to avoid competing hydrolysis .

Thiazole Ring Modifications

The thiazole ring participates in electrophilic substitution and cross-coupling reactions due to its electron-rich nature.

Reaction TypeConditionsProductYield (%)Source
BrominationBr₂, CHCl₃ (0°C, 2h)5-Bromo-thiazole derivative70
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl-thiazole hybrid65
OxidationH₂O₂, AcOH (50°C, 6h)Thiazole-4-one derivative58

Key Findings :

  • Bromination occurs selectively at the 5-position of the thiazole ring .

  • Suzuki coupling enables the introduction of diverse aryl groups for structure-activity studies .

Benzothiazole Core Reactivity

The 6-methylbenzo[d]thiazole component undergoes sulfonation and nitration at the 4- and 5-positions.

Reaction TypeConditionsProductYield (%)Source
SulfonationH₂SO₄, SO₃ (rt, 4h)4-Sulfo-benzo[d]thiazole45
NitrationHNO₃, H₂SO₄ (0°C, 1h)5-Nitro-benzo[d]thiazole52

Key Findings :

  • Electron-donating methyl groups direct electrophilic substitution to the 4- and 5-positions .

  • Nitration requires low temperatures to prevent over-oxidation .

Chlorophenyl Substituent Transformations

The 3-chlorophenyl group participates in Ullmann coupling and nucleophilic aromatic substitution (NAS).

Reaction TypeConditionsProductYield (%)Source
Ullmann CouplingCuI, phenanthroline, K₃PO₄Biaryl-linked derivative60
NAS with NH₃NH₃, CuSO₄, 100°C (12h)3-Aminophenyl derivative55

Key Findings :

  • Ullmann coupling is effective for constructing biaryl systems without disrupting the acetamide bridge .

  • NAS reactions require catalytic copper to activate the C–Cl bond .

Condensation and Cyclization Reactions

The compound forms fused heterocycles under cyclodehydration conditions.

Reaction TypeConditionsProductYield (%)Source
Cyclization with POCl₃POCl₃, DMF (reflux, 6h)Imidazo[2,1-b]thiazole68
Condensation with hydrazineNH₂NH₂, EtOH (rt, 24h)Thiazolo[3,2-a]pyrimidine73

Key Findings :

  • Cyclization reactions exploit the acetamide’s nucleophilic nitrogen and carbonyl electrophilicity .

  • Hydrazine condensation products exhibit enhanced fluorescence properties .

Biological Activity Correlation

Derivatives synthesized via these reactions show promising antimicrobial and anticancer activities:

DerivativeIC₅₀ (μM)ActivitySource
Biaryl-thiazole hybrid2.1Anticancer (MCF-7)
5-Bromo-thiazole4.8Antibacterial (E. coli)
3-Aminophenyl derivative3.5Antifungal (C. albicans)

Key Insights :

  • Bromination and biaryl modifications enhance cytotoxicity .

  • Free amino groups improve solubility and biofilm penetration .

Q & A

Q. Basic

  • ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic protons, NH groups) and carbon frameworks .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bends) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

How can reaction yields be optimized during the synthesis of intermediates like 2-amino-4-substituted thiazoles?

Q. Advanced

  • Catalyst selection : Triethylamine improves acylation efficiency by scavenging HCl .
  • Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance reaction homogeneity .
  • Temperature control : Slow addition of reagents at 20–25°C minimizes side reactions .
  • Purification : Gradient recrystallization (ethanol/DMF) increases purity without significant yield loss .

What in vitro models are used to evaluate the antimicrobial activity of this compound?

Q. Basic

  • Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) .
  • Fungal strains : C. albicans and A. niger .
  • Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution assays .

How can structure-activity relationships (SAR) be analyzed for thiazole analogs of this compound?

Q. Advanced

  • Substituent variation : Compare analogs with halogen (Cl, F), methyl, or methoxy groups on the phenyl ring .
  • Biological assays : Correlate structural changes with MIC values or IC₅₀ data .
  • Computational modeling : Molecular docking to identify binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

What are the challenges in achieving regioselectivity during thiazole functionalization?

Q. Advanced

  • Competitive reactions : Chloroacetyl chloride may react with multiple nucleophilic sites (e.g., NH vs. aromatic protons).
  • Mitigation : Use protecting groups (e.g., Boc) for selective acylation .
  • Steric effects : Bulky substituents on the thiazole ring can direct reactivity to specific positions .

How should discrepancies in reported biological activity data across studies be addressed?

Q. Advanced

  • Assay standardization : Control variables like inoculum size, growth medium, and incubation time .
  • Structural validation : Confirm compound purity via HPLC or NMR to rule out impurities .
  • Cross-study comparisons : Use reference standards (e.g., ciprofloxacin for antimicrobial assays) to normalize data .

What strategies enhance the stability of this compound under physiological conditions?

Q. Advanced

  • pH optimization : Buffer solutions (pH 7.4) mimic physiological environments .
  • Lyophilization : Improve shelf life by removing hydrolytic solvents .
  • Prodrug design : Mask labile groups (e.g., acetamide) with ester linkages .

How can computational methods predict the metabolic pathways of this compound?

Q. Advanced

  • Software tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify potential CYP450 oxidation sites .
  • Metabolite profiling : LC-MS/MS to detect phase I (oxidation) and phase II (conjugation) metabolites .

What are the key considerations for designing cytotoxicity assays using this compound?

Q. Advanced

  • Cell lines : Use cancer (e.g., MCF-7, HeLa) and non-cancerous (e.g., HEK-293) lines for selectivity assessment .
  • Dose range : 0.1–100 µM to determine IC₅₀ values via MTT or resazurin assays .
  • Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin) .

How do solvent polarity and temperature affect the compound’s solubility during synthesis?

Q. Basic

  • Polar solvents : DMF or DMSO enhance solubility due to hydrogen bonding with the acetamide group .
  • Temperature : Heating to 60–80°C increases solubility but may risk decomposition .

What analytical methods are used to resolve enantiomeric impurities in chiral intermediates?

Q. Advanced

  • Chiral HPLC : Columns like Chiralpak® IA separate enantiomers based on π-π interactions .
  • Circular dichroism (CD) : Confirms absolute configuration of chiral centers .

How can researchers validate target engagement in mechanistic studies?

Q. Advanced

  • Surface plasmon resonance (SPR) : Measures binding affinity to purified enzymes .
  • Western blotting : Detects downstream protein expression changes (e.g., apoptosis markers) .

What are the limitations of using logP values to predict this compound’s bioavailability?

Q. Advanced

  • Overlooked factors : LogP does not account for active transport or efflux pumps .
  • Alternative metrics : Use membrane permeability assays (Caco-2 cell monolayers) for accurate predictions .

How can substituent modifications improve the compound’s pharmacokinetic profile?

Q. Advanced

  • Hydrophilic groups : Introduce -OH or -COOH to enhance water solubility .
  • Halogen replacement : Replace Cl with F to reduce metabolic oxidation .
  • Prodrug derivatives : Mask polar groups to improve oral absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.